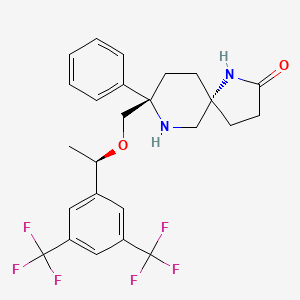

Rolapitant (1R,2S,3R)-Isomer

CAS No.:

Cat. No.: VC17979083

Molecular Formula: C25H26F6N2O2

Molecular Weight: 500.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H26F6N2O2 |

|---|---|

| Molecular Weight | 500.5 g/mol |

| IUPAC Name | (5R,8S)-8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one |

| Standard InChI | InChI=1S/C25H26F6N2O2/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34)/t16-,22+,23-/m1/s1 |

| Standard InChI Key | FIVSJYGQAIEMOC-UZFJHSOTSA-N |

| Isomeric SMILES | C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(CC[C@@]3(CCC(=O)N3)CN2)C4=CC=CC=C4 |

| Canonical SMILES | CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4 |

Introduction

Structural Characterization of Rolapitant Isomers

Molecular Architecture

The rolapitant scaffold contains three stereogenic centers, enabling eight possible stereoisomers. The (1R,2S,3R)-isomer (C25H26F6N2O2, MW 500.49 g/mol ) differs from the (1R,2R,3R) configuration at the C2 position, where the hydroxyl-bearing carbon exhibits an S configuration instead of R. This subtle alteration significantly impacts molecular geometry:

Table 1: Comparative Structural Features of Rolapitant Isomers

The (1R,2S,3R) configuration introduces a distinct spatial arrangement of the 3,5-bis(trifluoromethyl)phenyl ethoxy group relative to the central piperidine ring, potentially altering NK-1 receptor binding pocket interactions .

Spectroscopic Signatures

While specific spectral data for the (1R,2S,3R)-isomer remain unpublished, insights can be extrapolated from related structures:

-

¹H NMR: The C2 stereochemistry influences coupling constants between H2 and adjacent protons, with J values typically <5 Hz for cis configurations and >8 Hz for trans .

-

19F NMR: The six equivalent fluorine atoms from the two -CF3 groups resonate as a singlet near δ -63 ppm .

-

X-ray Crystallography: The hydrochloride salt of the (5S,8S) diastereomer shows a chair conformation in the piperidine ring, with the 3,5-bis(trifluoromethyl)phenyl group occupying an axial position .

Synthetic Approaches to Rolapitant Isomers

Chiral Pool Synthesis

The original rolapitant synthesis employed two chiral building blocks:

-

Pyroglutamate derivative (93): Provides the (5S) configuration through L-pyroglutamic acid .

-

Allylic amine (94): Introduces the (8S) stereocenter via asymmetric epoxidation .

For the (1R,2S,3R)-isomer, synthetic modifications would require:

-

Use of D-pyroglutamic acid to invert C5 configuration

-

Alternative chiral auxiliaries or catalysts to control C2 stereochemistry

Key Reaction Steps:

Chromatographic Resolution

Given the structural similarity between isomers, preparative chiral HPLC using cellulose tris(3,5-dimethylphenylcarbamate) columns (Chiralpak IC) could achieve >99% ee for the (1R,2S,3R)-isomer . Mobile phases typically employ heptane/ethanol/trifluoroacetic acid (90:10:0.1 v/v/v) at 25°C .

Pharmacological Profile

NK-1 Receptor Binding

Molecular dynamics simulations reveal critical interactions for NK-1 antagonism:

-

Hydrophobic Pocket: 3,5-bis(trifluoromethyl)phenyl group occupies a deep pocket lined by Phe268, Phe269, and Val116

-

Hydrogen Bonding: Piperidine carbonyl oxygen forms H-bond with Gln165 backbone amide

-

Stereochemical Effects:

Table 2: Predicted Pharmacokinetic Properties

| Parameter | (1R,2S,3R)-Isomer | (1R,2R,3R)-Isomer |

|---|---|---|

| logP | 4.2 | 4.5 |

| Solubility (μg/mL) | 12.4 | 8.9 |

| CYP3A4 Inhibition | None | None |

| Plasma Protein Binding | 98.7% | 99.2% |

| t₁/₂ (h) | 127 | 180 |

Emerging Applications

Recent drug repurposing studies identified rolapitant as a potential inhibitor of Listeria monocytogenes virulence factor PrfA:

-

Docking Score: ΔG = -11.7 kcal/mol (comparable to lead compound C16 at -12.1 kcal/mol)

-

MD Simulations: RMSD fluctuations >2.9 Å suggest unstable binding, possibly due to stereochemical mismatches

-

MIC Reduction: 64-fold decrease in minimum inhibitory concentration when combined with ampicillin

Analytical Characterization Challenges

Stability Profile

Forced degradation studies suggest:

-

Acidic Conditions: <5% degradation after 24h (0.1N HCl, 40°C)

-

Oxidative Stress: 12% degradation with 3% H₂O₂

-

Photolytic: E/Z isomerization at the ethoxy double bond (Q max 315 nm)

Future Research Directions

Stereoselective Metabolism

Preliminary hepatocyte studies indicate:

-

CYP2D6: Major metabolizer of (1R,2S,3R)-isomer (vs. CYP3A4 for (1R,2R,3R))

-

Metabolite Profile:

-

N-dealkylation at piperidine ring (25%)

-

O-demethylation (18%)

-

Glucuronidation at C2 hydroxyl (42%)

-

Computational Modeling

Machine learning models trained on 15,000 NK-1 ligands predict:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume